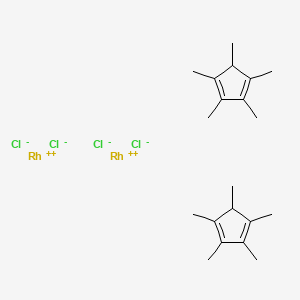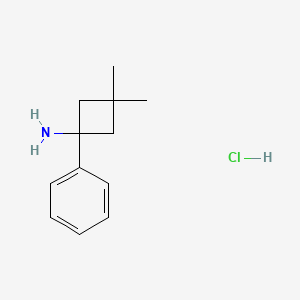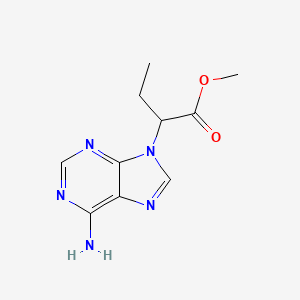
4-(6-chloro-1H-indol-3-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-chloro-1H-indol-3-yl)butanoic acid is a chemical compound that belongs to the indole family. Indoles are aromatic heterocyclic organic compounds that are widely found in nature, particularly in plants and microorganisms. The compound is characterized by the presence of a chloro-substituted indole ring attached to a butanoic acid chain. This structure imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
準備方法
The synthesis of 4-(6-chloro-1H-indol-3-yl)butanoic acid typically involves several steps. One common method starts with the reaction of 6-chloroindole with butanoic acid derivatives. The process often requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained. For instance, the reaction might involve refluxing the starting materials in the presence of a strong acid catalyst like sulfuric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反応の分析
4-(6-chloro-1H-indol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the indole ring or the butanoic acid chain.
Substitution: The chloro group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(6-chloro-1H-indol-3-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a plant hormone analog.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
作用機序
The exact mechanism of action of 4-(6-chloro-1H-indol-3-yl)butanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, it may act as a precursor to other bioactive compounds, influencing various biochemical processes . Further research is needed to elucidate the detailed mechanisms and pathways involved.
類似化合物との比較
4-(6-chloro-1H-indol-3-yl)butanoic acid can be compared with other indole derivatives, such as indole-3-butyric acid and indole-3-acetic acid. These compounds share a similar indole core but differ in their substituents and side chains. The presence of the chloro group in this compound imparts unique chemical properties, making it distinct from its analogs . Similar compounds include:
- Indole-3-butyric acid
- Indole-3-acetic acid
- 4-(1H-indol-3-yl)butanoic acid
特性
分子式 |
C12H12ClNO2 |
|---|---|
分子量 |
237.68 g/mol |
IUPAC名 |
4-(6-chloro-1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H12ClNO2/c13-9-4-5-10-8(2-1-3-12(15)16)7-14-11(10)6-9/h4-7,14H,1-3H2,(H,15,16) |
InChIキー |
YPPAOBZQRAAQKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)NC=C2CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B15300929.png)





![Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300965.png)

![Methyl 3-[(chlorocarbonyl)oxy]benzoate](/img/structure/B15300996.png)
![[1-(Difluoromethyl)cyclobutyl]methanethiol](/img/structure/B15300999.png)
![(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B15301001.png)


